molecular formula C33H34N4OS B11061025 N-benzyl-4-{[(4-methoxyphenyl)amino]methyl}-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide

N-benzyl-4-{[(4-methoxyphenyl)amino]methyl}-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide

Cat. No.: B11061025
M. Wt: 534.7 g/mol
InChI Key: RCSIKAPZSKKTAM-UHFFFAOYSA-N
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Description

N~2~-BENZYL-4-[(4-METHOXYANILINO)METHYL]-1-(4-METHYLPHENYL)-5,6,7,8-TETRAHYDRO-2A,4A-DIAZACYCLOPENTA[CD]AZULENE-2-CARBOTHIOAMIDE is a complex organic compound with a unique structure. It is characterized by the presence of multiple aromatic rings and functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-BENZYL-4-[(4-METHOXYANILINO)METHYL]-1-(4-METHYLPHENYL)-5,6,7,8-TETRAHYDRO-2A,4A-DIAZACYCLOPENTA[CD]AZULENE-2-CARBOTHIOAMIDE involves multiple steps, including the formation of intermediate compounds. The process typically starts with the preparation of the core structure, followed by the introduction of various substituents through reactions such as alkylation, acylation, and amination. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors and automated systems to ensure consistency and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N~2~-BENZYL-4-[(4-METHOXYANILINO)METHYL]-1-(4-METHYLPHENYL)-5,6,7,8-TETRAHYDRO-2A,4A-DIAZACYCLOPENTA[CD]AZULENE-2-CARBOTHIOAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

N~2~-BENZYL-4-[(4-METHOXYANILINO)METHYL]-1-(4-METHYLPHENYL)-5,6,7,8-TETRAHYDRO-2A,4A-DIAZACYCLOPENTA[CD]AZULENE-2-CARBOTHIOAMIDE has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N2-BENZYL-4-[(4-METHOXYANILINO)METHYL]-1-(4-METHYLPHENYL)-5,6,7,8-TETRAHYDRO-2A,4A-DIAZACYCLOPENTA[CD]AZULENE-2-CARBOTHIOAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-N-(4-methylbenzyl)benzamide
  • N-benzyl-2-methyl-4-nitroaniline

Uniqueness

N~2~-BENZYL-4-[(4-METHOXYANILINO)METHYL]-1-(4-METHYLPHENYL)-5,6,7,8-TETRAHYDRO-2A,4A-DIAZACYCLOPENTA[CD]AZULENE-2-CARBOTHIOAMIDE stands out due to its unique structural features, such as the combination of aromatic rings and functional groups

Properties

Molecular Formula

C33H34N4OS

Molecular Weight

534.7 g/mol

IUPAC Name

N-benzyl-2-[(4-methoxyanilino)methyl]-6-(4-methylphenyl)-1,4-diazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carbothioamide

InChI

InChI=1S/C33H34N4OS/c1-23-11-13-25(14-12-23)30-29-10-6-7-19-36-27(21-34-26-15-17-28(38-2)18-16-26)22-37(33(29)36)31(30)32(39)35-20-24-8-4-3-5-9-24/h3-5,8-9,11-18,22,34H,6-7,10,19-21H2,1-2H3,(H,35,39)

InChI Key

RCSIKAPZSKKTAM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3C=C(N4C3=C2CCCC4)CNC5=CC=C(C=C5)OC)C(=S)NCC6=CC=CC=C6

Origin of Product

United States

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